![molecular formula C20H25FN4O5S2 B6556542 ethyl 4-{3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]propanamido}piperidine-1-carboxylate CAS No. 1040667-14-8](/img/structure/B6556542.png)
ethyl 4-{3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]propanamido}piperidine-1-carboxylate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a piperidine ring, a thiazole ring, and a fluorobenzenesulfonamido group . It is known by registry numbers ZINC000016848456 .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several functional groups and rings. The piperidine ring is a six-membered ring with one nitrogen atom. The thiazole ring is a five-membered ring with one sulfur atom and one nitrogen atom. The fluorobenzenesulfonamido group contains a benzene ring with a fluorine atom and a sulfonamide group attached .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of several functional groups and rings in the molecule means it could potentially undergo a variety of chemical reactions .Scientific Research Applications
- PPARα, -γ, and -δ are nuclear receptors involved in lipid metabolism, glucose homeostasis, and inflammation. Ethyl 4-{3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]propanamido}piperidine-1-carboxylate acts as a triple-acting PPARα, -γ, and -δ agonist with remarkable potency (EC50 values of 0.029, 0.013, and 0.029 µM, respectively) . Its ability to modulate these receptors makes it relevant for metabolic disorders, diabetes, and cardiovascular diseases.
- The thiazole moiety in this compound has been associated with antimicrobial activity. While specific studies on this derivative are scarce, related thiazoles have demonstrated antibacterial and antifungal effects . Further exploration could reveal its potential as an antimicrobial agent.
- Thiazoles have been linked to anticancer activity. Although direct evidence for this compound is limited, its structural resemblance to known antineoplastic agents suggests potential in cancer therapy . Investigating its effects on cancer cell lines would be valuable.
- Given the role of thiazoles in neurotransmitter synthesis, exploring the neuroprotective properties of this compound could be worthwhile. It might impact neurodegenerative diseases or neuronal damage .
- PPAR agonists often exhibit anti-inflammatory effects. Investigating whether this compound modulates inflammatory pathways could provide insights into treating inflammatory conditions .
- Ethyl 4-{3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]propanamido}piperidine-1-carboxylate serves as a scaffold for further chemical modifications. Researchers can explore its derivatives to design novel drugs with improved properties .
PPAR Agonist Activity
Antimicrobial Potential
Anticancer Properties
Neuroprotective Effects
Anti-inflammatory Applications
Drug Design and Optimization
Future Directions
The future research directions for this compound could involve further exploration of its potential biological activities and its possible uses in the development of new drugs. Thiazoles and piperidines are both important scaffolds in medicinal chemistry, and compounds containing these structures have been found to exhibit a wide range of biological activities .
properties
IUPAC Name |
ethyl 4-[3-[2-[(4-fluorophenyl)sulfonylamino]-1,3-thiazol-4-yl]propanoylamino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O5S2/c1-2-30-20(27)25-11-9-15(10-12-25)22-18(26)8-5-16-13-31-19(23-16)24-32(28,29)17-6-3-14(21)4-7-17/h3-4,6-7,13,15H,2,5,8-12H2,1H3,(H,22,26)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPJEPHWXQZNEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)CCC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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